molecular formula C9H8Cl3FO B12092086 Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- CAS No. 2366-86-1

Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)-

Cat. No.: B12092086
CAS No.: 2366-86-1
M. Wt: 257.5 g/mol
InChI Key: CUWAVTHYIDSZMC-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- is a complex organic compound characterized by the presence of a benzenemethanol core substituted with fluorine, methyl, and trichloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The trichloromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such characteristics are desired.

Properties

CAS No.

2366-86-1

Molecular Formula

C9H8Cl3FO

Molecular Weight

257.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(4-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H8Cl3FO/c1-5-4-6(2-3-7(5)13)8(14)9(10,11)12/h2-4,8,14H,1H3

InChI Key

CUWAVTHYIDSZMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(Cl)(Cl)Cl)O)F

Origin of Product

United States

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